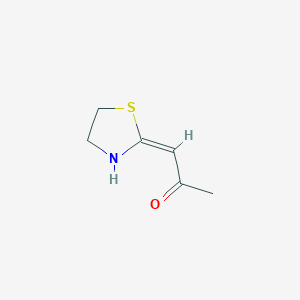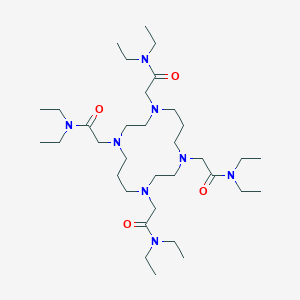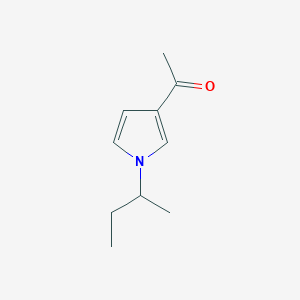
1-(1-Methylpropyl)-3-acetyl-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methylpropyl)-3-acetyl-1H-pyrrole is a chemical compound that belongs to the pyrrole family. This compound has gained significant attention in scientific research due to its potential biological and medicinal properties. The purpose of
Mechanism Of Action
The mechanism of action of 1-(1-Methylpropyl)-3-acetyl-1H-pyrrole is not fully understood. However, it is believed that the compound exerts its biological effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer.
Biochemical And Physiological Effects
1-(1-Methylpropyl)-3-acetyl-1H-pyrrole has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. The compound has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit cell proliferation.
Advantages And Limitations For Lab Experiments
One advantage of using 1-(1-Methylpropyl)-3-acetyl-1H-pyrrole in lab experiments is that it has shown promising results in various studies. Additionally, the compound is relatively easy to synthesize and can be obtained in high purity. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Future Directions
There are several future directions for the study of 1-(1-Methylpropyl)-3-acetyl-1H-pyrrole. One direction is to further investigate the compound's mechanism of action and how it modulates various signaling pathways in the body. Another direction is to study the compound's potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the safety and efficacy of the compound in humans.
Synthesis Methods
The synthesis of 1-(1-Methylpropyl)-3-acetyl-1H-pyrrole can be achieved through several methods, including the reaction of 1-methyl-1-propenylpyrrole with acetic anhydride or acetyl chloride, or the reaction of 1-methyl-1-propenylpyrrole with acetic acid and acetic anhydride. The yield of the synthesis method varies depending on the reaction conditions and the purity of the starting materials.
Scientific Research Applications
1-(1-Methylpropyl)-3-acetyl-1H-pyrrole has been studied for its potential biological and medicinal properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer activities. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
CAS RN |
133611-45-7 |
|---|---|
Product Name |
1-(1-Methylpropyl)-3-acetyl-1H-pyrrole |
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
1-(1-butan-2-ylpyrrol-3-yl)ethanone |
InChI |
InChI=1S/C10H15NO/c1-4-8(2)11-6-5-10(7-11)9(3)12/h5-8H,4H2,1-3H3 |
InChI Key |
CMXFNQUJJUTGQF-UHFFFAOYSA-N |
SMILES |
CCC(C)N1C=CC(=C1)C(=O)C |
Canonical SMILES |
CCC(C)N1C=CC(=C1)C(=O)C |
synonyms |
Ethanone, 1-[1-(1-methylpropyl)-1H-pyrrol-3-yl]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



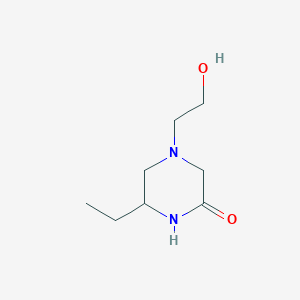
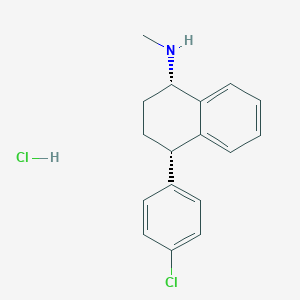
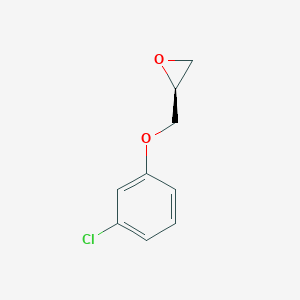
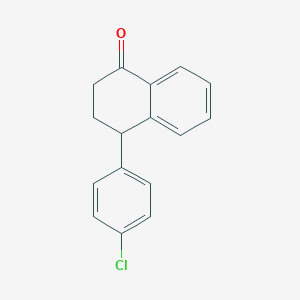
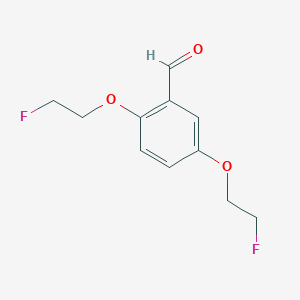
![5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-4-chloro-2-nitro-benzeneacetic Acid](/img/structure/B143876.png)
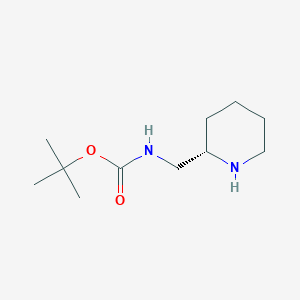
![3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethyl]-1-piperazinyl]-1,2-benzisothiazole](/img/structure/B143884.png)
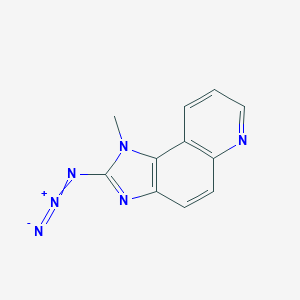
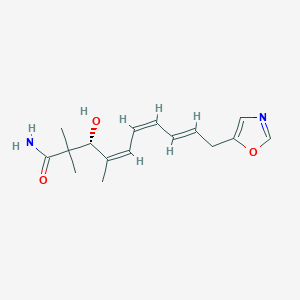
![3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethenyl]-1-piperazinyl]-1,2-benzisothiazole](/img/structure/B143887.png)
